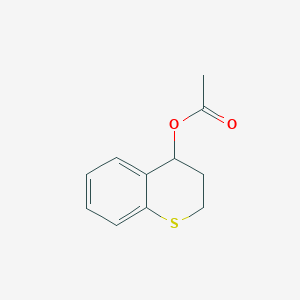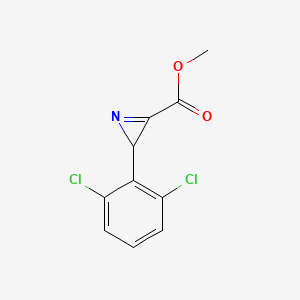
alpha-((2-(Hexahydro-1H-azepin-1-yl)ethoxy)methyl)benzyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-((2-(Hexahydro-1H-azepin-1-yl)ethoxy)methyl)benzyl alcohol is a complex organic compound characterized by its unique structure, which includes a benzyl alcohol moiety linked to a hexahydro-1H-azepin-1-yl group via an ethoxy bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((2-(Hexahydro-1H-azepin-1-yl)ethoxy)methyl)benzyl alcohol typically involves the reaction of benzyl alcohol with a hexahydro-1H-azepin-1-yl derivative under specific conditions. The process may include:
Nucleophilic Substitution: Benzyl alcohol reacts with an appropriate azepin-1-yl halide in the presence of a base to form the desired product.
Etherification: The ethoxy bridge is introduced through an etherification reaction, where the hydroxyl group of benzyl alcohol reacts with an ethoxy-containing reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Catalysis: Utilizing catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-((2-(Hexahydro-1H-azepin-1-yl)ethoxy)methyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alkanes or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halides, acids, or bases.
Major Products
The major products formed from these reactions include:
Aldehydes/Ketones: From oxidation reactions.
Alkanes/Alcohols: From reduction reactions.
Substituted Derivatives: From substitution reactions.
Aplicaciones Científicas De Investigación
Alpha-((2-(Hexahydro-1H-azepin-1-yl)ethoxy)methyl)benzyl alcohol has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which alpha-((2-(Hexahydro-1H-azepin-1-yl)ethoxy)methyl)benzyl alcohol exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, altering cellular functions.
Comparación Con Compuestos Similares
Alpha-((2-(Hexahydro-1H-azepin-1-yl)ethoxy)methyl)benzyl alcohol can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Include other benzyl alcohol derivatives and azepin-1-yl compounds.
Uniqueness: The presence of both the benzyl alcohol and hexahydro-1H-azepin-1-yl groups linked by an ethoxy bridge makes this compound distinct in its reactivity and applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
93145-55-2 |
|---|---|
Fórmula molecular |
C16H25NO2 |
Peso molecular |
263.37 g/mol |
Nombre IUPAC |
2-[2-(azepan-1-yl)ethoxy]-1-phenylethanol |
InChI |
InChI=1S/C16H25NO2/c18-16(15-8-4-3-5-9-15)14-19-13-12-17-10-6-1-2-7-11-17/h3-5,8-9,16,18H,1-2,6-7,10-14H2 |
Clave InChI |
CMCQSFYHKWUSDP-UHFFFAOYSA-N |
SMILES canónico |
C1CCCN(CC1)CCOCC(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


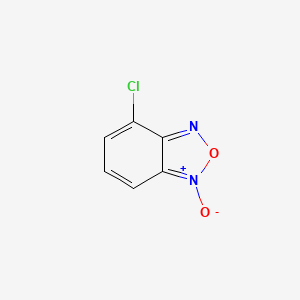
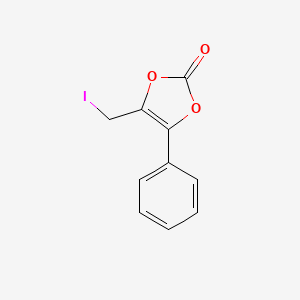
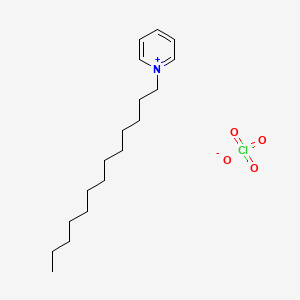
![Benzene, [(methylenecyclopropyl)sulfinyl]-](/img/structure/B14347252.png)
![Diphenyl(sulfanylidene)[(trimethylstannyl)oxy]-lambda~5~-phosphane](/img/structure/B14347253.png)

![5-Amino-1-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14347282.png)


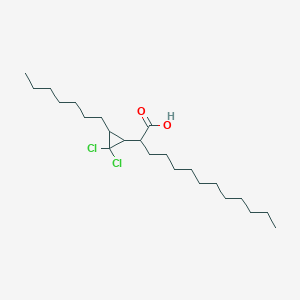

![3-[(But-3-yn-1-yl)sulfanyl]-6-methyl-1,2,4-triazin-5(2H)-one](/img/structure/B14347310.png)
